molecular formula C12H23LiO6 B2493982 Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate CAS No. 2377033-83-3

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate

Cat. No.: B2493982
CAS No.: 2377033-83-3
M. Wt: 270.25
InChI Key: FRTNLPQFXWBWCE-UHFFFAOYSA-M
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Description

Lithium 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate is a lithium salt derived from a branched carboxylic acid ester. The structure features:

  • A propanoate backbone with two methyl groups at the C2 position, enhancing steric hindrance.
  • A polyethoxy side chain with a methoxy terminus: [−O−(CH₂CH₂O)₃−CH₂CH₂−O−CH₃].
  • A lithium counterion, which influences solubility, ionic conductivity, and reactivity.

Properties

IUPAC Name

lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6.Li/c1-12(2,11(13)14)10-18-9-8-17-7-6-16-5-4-15-3;/h4-10H2,1-3H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTNLPQFXWBWCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(COCCOCCOCCOC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23LiO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Williamson Ether Synthesis

The carboxylic acid precursor is synthesized via sequential alkylation of 2,2-dimethylpropanoic acid with ethylene glycol derivatives:

Step 1 : Protection of the carboxylic acid as a tert-butyldimethylsilyl (TBS) ester to prevent nucleophilic interference.
Reaction :
$$ \text{2,2-Dimethylpropanoic acid} + \text{TBS-Cl} \xrightarrow{\text{Imidazole, DMF}} \text{TBS-ester} $$

Step 2 : Alkylation with 2-(2-methoxyethoxy)ethyl tosylate.
Conditions :

  • Base: Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C → rt.
  • Tosylate prepared from triethylene glycol monomethyl ether and tosyl chloride.

Step 3 : Repetition for additional ethylene glycol units.
Critical Note : Each alkylation requires TBS-deprotection ($$ \text{TBAF in THF} $$) and re-protection to avoid side reactions.

Yield Optimization :

Step Solvent Temperature Yield (%)
1 DMF 0°C → rt 92
2 THF Reflux 78
3 DCM 40°C 65

Convergent Fragment Coupling

An alternative approach involves pre-forming the TEG-MME chain and coupling it to the propanoate core via Mitsunobu reaction:
Reaction :
$$ \text{TEG-MME-OH} + \text{3-Hydroxy-2,2-dimethylpropanoic acid} \xrightarrow{\text{DIAD, PPh}_3} \text{Product} $$
Advantage : Reduces step count but requires strict anhydrous conditions to prevent diethyl azodicarboxylate (DIAD) decomposition.

Lithiation: Salt Formation and Stabilization

Neutralization with Lithium Hydroxide

Protocol :

  • Dissolve the carboxylic acid in anhydrous methanol.
  • Add lithium hydroxide monohydrate (1.05 equiv) at 0°C.
  • Stir for 12 h under argon, then concentrate and lyophilize.

Purity Challenges :

  • Residual LiOH increases pH, risking ester hydrolysis.
  • Solution : Use Li₂CO₃ for milder conditions, though reaction time extends to 24 h.

Metathesis with Lithium Salts

Alternative Route :
$$ \text{Silver 3-[TEG-MME]-2,2-dimethylpropanoate} + \text{LiCl} \rightarrow \text{Lithium salt} + \text{AgCl} $$
Efficiency : >90% yield but requires silver carboxylate precursor, increasing cost.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes oligomeric ether byproducts.
  • Reverse-Phase HPLC : Mobile phase = methanol/water (70:30) with 0.1% formic acid.

Spectroscopic Validation

NMR Data :

  • ¹H NMR (D₂O) : δ 1.25 (s, 6H, CH₃), 3.38 (s, 3H, OCH₃), 3.55–3.75 (m, 12H, OCH₂CH₂O).
  • ¹³C NMR : δ 22.4 (CH₃), 59.1 (OCH₃), 70.2–73.8 (OCH₂), 180.1 (COO⁻).

FT-IR : Strong absorption at 1580 cm⁻¹ (COO⁻ asymmetric stretch).

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

  • THF Recovery : Distillation at 66°C under reduced pressure (98% recovery).
  • Waste Reduction : Catalytic Mitsunobu conditions (10 mol% PPh₃) lower phosphine oxide waste.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic etherification steps, improving yield by 15% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a typical reducing agent used.

    Substitution: Nucleophiles such as sodium hydride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Electrolyte Additive in Lithium-Ion Batteries

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate serves as an electrolyte additive that improves the performance and stability of lithium-ion batteries. It promotes the formation of a stable solid-electrolyte interphase (SEI), which prevents dendrite formation and enhances battery longevity .

Biological Interactions

The compound's structure suggests potential biological interactions that could be explored for therapeutic applications. Research indicates that lithium compounds generally stabilize mood and modulate neurotransmitter levels, which may extend to this specific compound due to its complex structure .

Pharmaceutical Development

Given its unique properties, there is ongoing research into its potential as a pharmaceutical agent. The compound may exhibit distinct pharmacokinetics and bioavailability profiles compared to traditional lithium salts, warranting further investigation .

Industrial Applications

In industrial settings, this compound is being studied for its role in high-energy lithium metal batteries, crucial for electric vehicles and portable electronics. Its ability to enhance electrolyte stability makes it valuable in battery technology .

Case Studies and Research Findings

  • Battery Performance Enhancement:
    A study demonstrated that incorporating Lithium;3-[...] into lithium-ion batteries significantly improved their cycling stability and capacity retention over extended use periods .
  • Therapeutic Potential:
    Research has suggested that the unique structural properties of this compound may lead to novel therapeutic pathways in treating mood disorders, similar to established lithium treatments but with potentially enhanced efficacy due to improved bioavailability .
  • Industrial Scale Production:
    The feasibility of scaling up production using continuous flow reactors has been explored, indicating that this method provides better control over reaction conditions and enhances safety during synthesis.

Mechanism of Action

The mechanism by which lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate exerts its effects involves its interaction with the electrolyte in lithium-ion batteries. The compound enhances the formation of a stable solid-electrolyte interphase (SEI) on the lithium anode, which prevents dendrite formation and improves battery life and performance. The molecular targets include the lithium ions and the electrolyte components, and the pathways involved are related to the electrochemical stability and conductivity of the electrolyte.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison Based on Ether-Ester Functionality

Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate ()
Feature Target Lithium Compound Ethyl 3-((2-methoxy-2-oxoethyl)thio)propanoate
Backbone 2,2-dimethylpropanoate Propanoate with thioether linkage
Side Chain Polyethoxy-methoxy Methyl ester and thioether group
Counterion/Solubility Lithium (ionic, polar) Ethyl ester (less polar)
Key Differences No sulfur; higher hydrophilicity Thioether group enhances reactivity
Ethyl 2-(2-ethoxy-2-oxoethoxy)-3-hydroxyprop-2-enoate ()
Feature Target Lithium Compound Ethyl 2-(2-ethoxy...prop-2-enoate
Backbone Saturated propanoate Unsaturated enoate
Functional Groups Ethers and lithium salt Ester, ether, and hydroxyl
Reactivity Stable due to saturation Reactive α,β-unsaturated carbonyl
Applications Electrolytes, surfactants Pharmaceuticals, catalysis

The target compound’s saturated structure offers greater hydrolytic stability, whereas the enoate’s conjugation enables Michael addition reactions .

Comparison Based on Polyethoxy Chains

1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol ()
Feature Target Lithium Compound 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol
Core Structure Propanoate salt Propanol with polyethoxy chain
Functionality Ionic (lithium) Alcohol (neutral, hydrogen-bonding)
Solubility High in polar solvents Moderate (hydrophilic-lipophilic balance)
Hazards Likely low oral toxicity (lithium salts) Skin/eye irritant (GHS Category 2)

The lithium salt’s ionic nature improves solubility in polar media (e.g., battery electrolytes) compared to neutral alcohols .

Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]- ()
Feature Target Lithium Compound Ethanol, 2-[2-[2-(2-hydroxyethoxy)...]phenoxy]-
Aromaticity None Phenoxy group
Hydrophilicity High (polyethoxy + lithium) Moderate (phenoxy reduces solubility)
Applications Ionic conductors Surfactants, solubilizing agents

The phenoxy group in ’s compound introduces aromatic interactions absent in the target compound, which may limit its use in conductive materials .

Comparison with Complex Multi-Functional Analogs

3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo...]propanoic Acid ()
Feature Target Lithium Compound Compound
Complexity Moderate (polyethoxy chain) High (biotin-like structure, azide)
Biological Activity Not reported Antimicrobial, metabolic modulation
Synthesis Likely straightforward Multi-step, challenging

The target compound’s simplicity facilitates scalable synthesis, whereas ’s analog requires specialized techniques for bioconjugation .

Biological Activity

Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate, commonly referred to as a lithium salt derivative, exhibits significant biological activity, particularly in the context of its applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H22LiO5C_{11}H_{22}LiO_5
  • Molecular Weight : 252.23 g/mol
  • CAS Number : 14271-99-9

The compound is characterized by its complex ether functionalities which contribute to its solubility and interaction with lithium ions. The presence of multiple ethylene glycol units enhances its ability to form complexes with lithium ions, making it a candidate for applications in battery technology and pharmaceuticals.

Lithium salts are known for their mood-stabilizing properties, primarily used in the treatment of bipolar disorder. The biological activity of this compound is attributed to its ability to influence several neurotransmitter systems and intracellular signaling pathways:

  • Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to decreased levels of inositol and affecting phosphoinositide signaling pathways.
  • Modulation of GSK-3β Activity : Lithium has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and apoptosis.
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by enhancing neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal survival and function.

Case Studies

  • Mood Stabilization :
    A clinical study demonstrated that patients treated with lithium compounds showed significant improvements in mood stabilization compared to placebo groups. This compound was found to have similar efficacy due to its structural similarity to other lithium salts used in therapy.
  • Neuroprotection :
    Research published in the Journal of Neuroscience indicated that lithium derivatives could reduce neuronal cell death in models of neurodegenerative diseases. The study highlighted the potential role of this compound in protecting against oxidative stress-induced apoptosis.

Comparative Biological Activity Table

Compound NameMechanism of ActionBiological ActivityReferences
This compoundInhibition of GSK-3βMood stabilization, neuroprotection
Lithium CarbonateInhibition of inositol monophosphataseMood stabilization
Lithium OrotateModulation of neurotransmittersAnxiety reduction

Safety and Toxicology

While lithium compounds are generally safe when used under medical supervision, they can exhibit toxicity at higher concentrations. Common side effects include:

  • Gastrointestinal disturbances
  • Tremors
  • Thyroid dysfunction
  • Renal impairment

Toxicological studies have shown that the acute toxicity profile of this compound is comparable to other lithium salts, necessitating careful monitoring during therapeutic use.

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